molecular formula C9H6F2N2O2S B14400377 2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione CAS No. 89570-35-4

2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione

Cat. No.: B14400377
CAS No.: 89570-35-4
M. Wt: 244.22 g/mol
InChI Key: DDJHKNWBQQJYHB-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione is a compound that belongs to the class of thiadiazolidines. This compound is characterized by the presence of a thiadiazolidine ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The presence of the 2,4-difluorophenyl group and the 4-methyl group further defines its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluoroaniline with carbon disulfide and methyl iodide in the presence of a base to form the intermediate, which then undergoes cyclization to yield the desired thiadiazolidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine
  • 2-(2,4-Difluorophenyl)benzamide
  • 2-(2,4-Difluorophenyl)isothiocyanate

Uniqueness

2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione is unique due to its specific ring structure and the presence of both the 2,4-diflu

Properties

CAS No.

89570-35-4

Molecular Formula

C9H6F2N2O2S

Molecular Weight

244.22 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione

InChI

InChI=1S/C9H6F2N2O2S/c1-12-8(14)13(16-9(12)15)7-3-2-5(10)4-6(7)11/h2-4H,1H3

InChI Key

DDJHKNWBQQJYHB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(SC1=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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